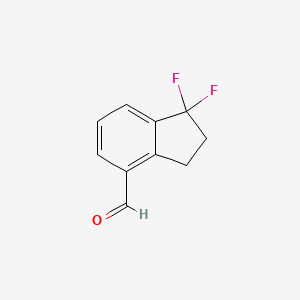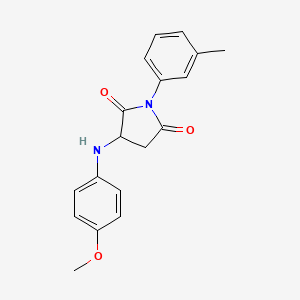
3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-2,5-dione, also known as Crizotinib Impurity 18, is a chemical compound with the molecular formula C4H5NO2 . It’s used in drug research and development .
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione consists of 4 carbon atoms, 5 hydrogen atoms, and 2 oxygen atoms . The exact structure can be determined using various analytical techniques such as NMR and IR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione, such as its melting point, boiling point, and solubility, are not specified in the search results. These properties can be determined through laboratory testing .科学的研究の応用
Synthesis Techniques
Acylation of Pyrrolidine-2,4-diones : A method involves the synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones, showcasing a protocol that might be relevant to modifying or synthesizing compounds like 3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione. This process includes acylation at C-3 using acid chlorides of various acids in the presence of Lewis acids, suggesting a pathway for functionalizing similar compounds (Jones et al., 1990).
Potential Applications
Bioactivity and Synthesis of Novel Derivatives : Research on pyrrolidine-2,4-dione derivatives often explores their bioactivity, such as antimicrobial properties or as inhibitors for specific biochemical pathways. For instance, studies on substituted 4-acylpyrrolin-2-ones have investigated their interaction with primary amines and assessed the antimicrobial activity of the resulting compounds, indicating the potential of derivatives like this compound for producing bioactive molecules (Gein et al., 2009).
Herbicidal and Fungicidal Activities : Another avenue of research involves evaluating the herbicidal and fungicidal activities of pyrrolidine-2,4-dione derivatives. Novel compounds synthesized from this class have shown promising results in controlling agricultural pests and diseases, which could imply the utility of this compound in developing new agrochemicals (Zhu et al., 2005).
特性
IUPAC Name |
3-(4-methoxyanilino)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-3-5-14(10-12)20-17(21)11-16(18(20)22)19-13-6-8-15(23-2)9-7-13/h3-10,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFLVAOUNFAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
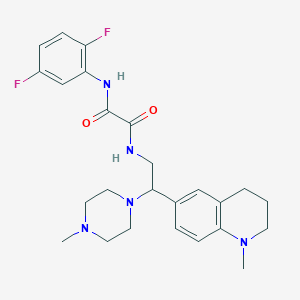
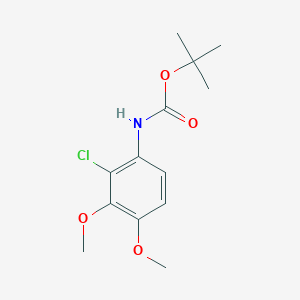
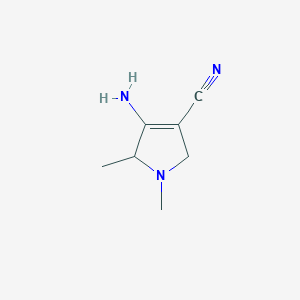
![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)
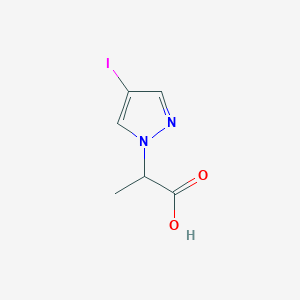
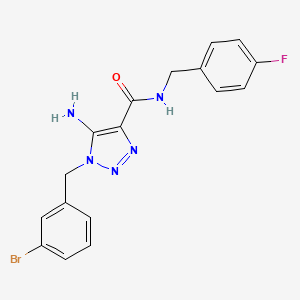
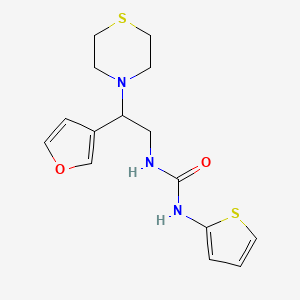

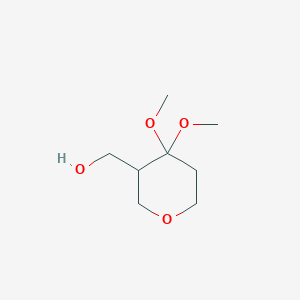
![2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2891043.png)
![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)
![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)
![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)
